molecular formula C15H13FN2O2S3 B299622 N-(2-fluorobenzyl)-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide

N-(2-fluorobenzyl)-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide

Cat. No. B299622
M. Wt: 368.5 g/mol
InChI Key: HRYPKIXFSPWGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a sulfonamide derivative with a benzothiazole ring, which makes it an interesting candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. The exact binding mode and the interactions involved are still under investigation.
Biochemical and Physiological Effects
N-(2-fluorobenzyl)-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by inhibiting histone deacetylase activity. It has also been shown to reduce intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase activity. In addition, it has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-(2-fluorobenzyl)-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide has several advantages and limitations for lab experiments. One of the advantages is its high potency against several enzymes, which makes it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous environments. Another limitation is its potential toxicity, which requires careful handling and testing.

Future Directions

There are several future directions for the research on N-(2-fluorobenzyl)-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide. One direction is to investigate its potential applications in other diseases such as Alzheimer's disease, where the inhibition of histone deacetylase activity has shown promise. Another direction is to explore its potential as a scaffold for drug development, by modifying its structure to improve its solubility and potency. Furthermore, the mechanism of action and the interactions involved in the binding to the target enzyme can be further elucidated using computational methods such as molecular docking and molecular dynamics simulations.

Synthesis Methods

The synthesis of N-(2-fluorobenzyl)-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide has been reported in several studies. One of the most commonly used methods involves the reaction of 2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonyl chloride with 2-fluorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the desired compound.

Scientific Research Applications

N-(2-fluorobenzyl)-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, topoisomerase, and histone deacetylase. These enzymes are involved in various biological processes and their inhibition can lead to therapeutic benefits in diseases such as cancer, Alzheimer's disease, and glaucoma.

properties

Molecular Formula

C15H13FN2O2S3

Molecular Weight

368.5 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methylsulfanyl-1,3-benzothiazole-5-sulfonamide

InChI

InChI=1S/C15H13FN2O2S3/c1-21-15-18-13-8-11(6-7-14(13)22-15)23(19,20)17-9-10-4-2-3-5-12(10)16/h2-8,17H,9H2,1H3

InChI Key

HRYPKIXFSPWGFJ-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3F

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3F

Origin of Product

United States

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